3-bromo-N-(2,6-diethylphenyl)benzamide
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Overview
Description
"3-bromo-N-(2,6-diethylphenyl)benzamide" is a synthetic compound that belongs to the class of organic compounds known as benzamides. Benzamides are characterized by a benzene ring attached to an amide group. This particular compound is of interest in various fields of chemistry and materials science due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to "this compound," often involves the amide coupling of bromobenzoyl chlorides with amines or the reaction of corresponding benzoic acids with amine in the presence of activating agents. The presence of the bromo substituent on the benzene ring provides a reactive site for further functionalization through nucleophilic substitution reactions (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including "this compound," can be characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry around the amide bond. Intramolecular hydrogen bonding and other non-covalent interactions such as π-π stacking play a significant role in stabilizing the crystal structure (Suchetan et al., 2016).
properties
IUPAC Name |
3-bromo-N-(2,6-diethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJGPRNTLFKURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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